SCR7 Exhibits Broad-Spectrum DNA Ligase Inhibition, Contradicting Its Designation as a Selective Ligase IV Inhibitor
In a comparative in vitro DNA ligation assay using purified human enzymes, SCR7 (and its derivative SCR7-G) demonstrated a reversed selectivity profile, inhibiting DNA Ligase I and DNA Ligase III more potently than DNA Ligase IV [1]. This finding is critical for interpreting cellular data, as the compound's effects cannot be solely attributed to Ligase IV blockade.
| Evidence Dimension | In vitro Inhibition of Human DNA Ligases (Nick Ligation) |
|---|---|
| Target Compound Data | SCR7-R and SCR7-G both inhibit LigI, LigIIIα/XRCC1, and LigIV/XRCC4. |
| Comparator Or Baseline | Ligase I vs. Ligase III vs. Ligase IV |
| Quantified Difference | SCR7 derivatives are more active against DNA ligases I and III than DNA ligase IV. |
| Conditions | Cell-free assay using radioactively-labeled nicked DNA substrate; LigI (0.1 pmol), LigIIIα/XRCC1 (0.1 pmol), LigIV/XRCC4 (1.1 pmol). |
Why This Matters
This evidence clarifies that SCR7 is a multi-ligase inhibitor, which is crucial for selecting the correct tool when targeting specific DNA repair sub-pathways.
- [1] Greco, G. E., Matsumoto, Y., Brooks, R. C., Lu, Z., Lieber, M. R., & Tomkinson, A. E. (2016). SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV. DNA Repair, 43, 18–23. View Source
